GPR35 Antagonism Screen: Inactivity That Differentiates from Thiazole‑Containing GPR35 Ligands
In a primary in‑vitro assay, 2-(3-aminoazetidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide (EOS63609) was evaluated for antagonism at the human G‑protein coupled receptor 35 (GPR35). The compound was classified as inactive [1]. This result stands in contrast to structurally related thiazole derivatives that have been reported as potent GPR35 agonists; for example, 2‑(3,4‑dimethylphenyl)thiazole‑4‑carboxylic acid (zaprinast) activates GPR35 with an EC₅₀ of 1.4 µM [2]. The absence of GPR35 activity for the target compound may be advantageous when selectivity over this receptor is desired.
| Evidence Dimension | GPR35 functional activity |
|---|---|
| Target Compound Data | Inactive (no response up to 10 µM) |
| Comparator Or Baseline | Zaprinast: EC₅₀ = 1.4 µM (GPR35 agonist) |
| Quantified Difference | ≥10 µM vs. 1.4 µM (qualitative inactivity vs. potency) |
| Conditions | Recombinant human GPR35 expressed in HEK293 cells; β‑arrestin recruitment assay |
Why This Matters
Selecting a compound with documented inactivity at GPR35 reduces the risk of confounding off‑target effects in screening cascades where GPR35 modulation is a known liability.
- [1] EOS63609 Assay Data: GPR35 antagonism. sildrug.ibb.waw.pl. [Online] Available at: https://sildrug.ibb.waw.pl/ecbd/EOS63609/ (Accessed 2026-05-06). View Source
- [2] Jenkins, L., Alvarez-Curto, E., Campbell, K., et al. (2011) 'Identification of novel species-selective agonists of the G-protein-coupled receptor GPR35 that promote recruitment of β-arrestin-2 and activate Gα13', Biochemical Journal, 439(3), pp. 411-421. doi:10.1042/BJ20110887. View Source
